
(3-Cyclopropoxyphenyl)methanol
Overview
Description
(3-Cyclopropoxyphenyl)methanol, also known as 3-CPM, is an organic compound found in nature and used in a variety of scientific applications. It is a highly versatile compound, with a wide range of applications in organic chemistry, biochemistry, and pharmacology. 3-CPM is a cyclic ether that is synthesized from the reaction of cyclopropyl methyl ketone and methanol. It is an important intermediate in the synthesis of many pharmaceuticals, such as certain antimalarials, antibiotics, and antifungals. 3-CPM has also been used in the synthesis of a variety of other compounds, including natural products, polymers, and dyes.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxyphenyl)methanol is not well understood. However, it is believed to interact with a variety of biological molecules, including proteins and enzymes. It is thought to interact with enzymes involved in the synthesis of proteins and other molecules, as well as enzymes involved in the metabolism of drugs. It is also believed to interact with proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Cyclopropoxyphenyl)methanol are not well understood. However, it is believed to interact with a variety of biological molecules, including proteins and enzymes. It is thought to interact with enzymes involved in the synthesis of proteins and other molecules, as well as enzymes involved in the metabolism of drugs. It is also believed to interact with proteins involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Cyclopropoxyphenyl)methanol in laboratory experiments include its high yield, its low cost, and its ease of synthesis. It is also highly versatile, and can be used in a variety of scientific research applications. The main limitation of using (3-Cyclopropoxyphenyl)methanol in laboratory experiments is the lack of understanding of its mechanism of action.
Future Directions
The potential future directions of (3-Cyclopropoxyphenyl)methanol research include further investigation into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, natural products, polymers, and dyes. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, further investigation into its potential interactions with proteins and enzymes could lead to new insights into the regulation of gene expression.
Scientific Research Applications
(3-Cyclopropoxyphenyl)methanol is a versatile compound that can be used in a variety of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, including antimalarials, antibiotics, and antifungals. It is also used in the synthesis of natural products, polymers, and dyes. It has been used in the synthesis of a variety of compounds, including peptides, steroids, and carbohydrates. It has also been used in the synthesis of a variety of other compounds, including polymers, catalysts, and drugs.
properties
IUPAC Name |
(3-cyclopropyloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9,11H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPIRYFVDRVHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720893 | |
| Record name | [3-(Cyclopropyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1098182-89-8 | |
| Record name | [3-(Cyclopropyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



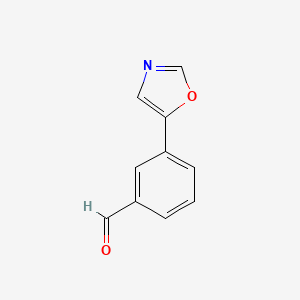
![2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine](/img/structure/B3081184.png)
![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)
![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)
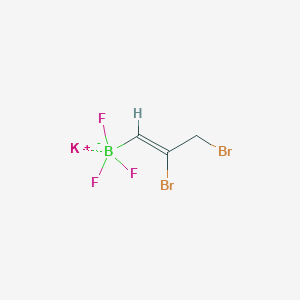
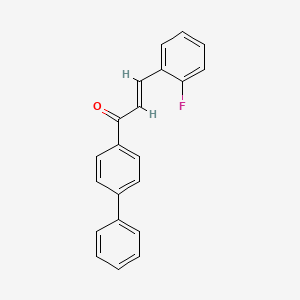
![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)
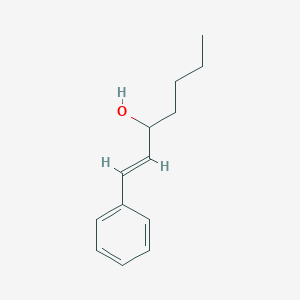
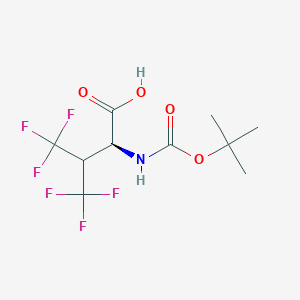
![Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3081250.png)
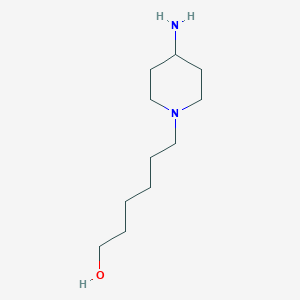
![3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid](/img/structure/B3081273.png)
